REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[CH:11][C:12]([O:20][CH3:21])=[C:13]2[C:17]=1[NH:16][C:15]([CH3:18])=[C:14]2[CH3:19])C1C=CC=CC=1.CC1NC2C(C=1C)=C(O)C=CC=2OC>>[CH3:18][C:15]1[NH:16][C:17]2[C:13]([C:14]=1[CH3:19])=[C:12]([O:20][CH3:21])[CH:11]=[CH:10][C:9]=2[OH:8]
|
Name
|
7-benzyloxy-2,3-dimethyl-4-methoxyindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=CC(=C2C(=C(NC12)C)C)OC
|
Name
|
2,3-dimethyl-4-hydroxy-7-methoxyindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC2=C(C=CC(=C2C1C)O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC2=C(C=CC(=C2C1C)OC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |